Anticancer agent 44
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Overview
Description
Anticancer agent 44 is a promising compound in the field of oncology, known for its potential to inhibit the growth of various cancer cells. This compound has garnered significant attention due to its unique mechanism of action and effectiveness in preclinical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 44 involves multiple steps, starting with the preparation of the core structure through a series of organic reactions. The initial step typically involves the formation of a key intermediate, which is then subjected to further functionalization to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 44 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
Anticancer agent 44 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of Anticancer agent 44 involves the inhibition of specific molecular targets and pathways critical for cancer cell survival and proliferation. It primarily targets enzymes and proteins involved in cell cycle regulation, DNA replication, and apoptosis. By binding to these targets, the compound disrupts their normal function, leading to cell death and inhibition of tumor growth.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, used in the treatment of various cancers.
Doxorubicin: An anthracycline antibiotic that intercalates DNA, used in chemotherapy.
Cisplatin: A platinum-based drug that forms DNA crosslinks, used in cancer treatment.
Uniqueness of Anticancer agent 44
This compound stands out due to its unique mechanism of action and higher specificity for cancer cells compared to similar compounds. It has shown promising results in preclinical studies, with fewer side effects and better efficacy in targeting specific cancer types.
Properties
Molecular Formula |
C22H13Cl2N3O5S2 |
---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
3-[(5Z)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H13Cl2N3O5S2/c23-13-3-7-15(8-4-13)25-19(28)11-17(20(25)29)26-21(30)18(34-22(26)33)10-14(24)9-12-1-5-16(6-2-12)27(31)32/h1-10,17H,11H2/b14-9-,18-10- |
InChI Key |
PBSVKERUYIKDFM-CAAMVKPLSA-N |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)/C(=C/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/Cl)/SC3=S |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)C(=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl)SC3=S |
Origin of Product |
United States |
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